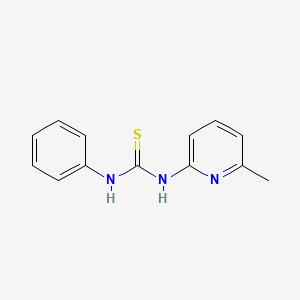

1-(6-Methylpyridin-2-yl)-3-phenylthiourea

Description

Significance of Thiourea (B124793) Derivatives in Chemical Sciences

Thiourea, an organosulfur compound structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, and its derivatives are of considerable importance in the chemical sciences. annexechem.commdpi.com These compounds are versatile building blocks in organic synthesis, particularly for the creation of various heterocyclic compounds like pyrimidines and aminothiazoles. wikipedia.org Their utility is demonstrated in multicomponent reactions such as the Biginelli reaction for synthesizing dihydropyrimidinones. annexechem.com

The thiourea functional group, with its C=S moiety, allows these derivatives to act as effective precursors for pharmaceuticals, including sulfathiazoles and cephalosporins. wikipedia.org Beyond synthesis, thiourea derivatives are known for their ability to form stable complexes with metal ions, a property leveraged in analytical chemistry where they serve as chelating agents for the separation and identification of metals. annexechem.com This ability to serve as a sulfide (B99878) source upon reaction with metal ions is also applied in the synthesis of metal sulfides. wikipedia.org

In recent years, research has highlighted the extensive biological activities of thiourea derivatives, which include antibacterial, antioxidant, anticancer, anti-inflammatory, and antituberculosis properties. mdpi.comresearchgate.net The incorporation of various heterocyclic moieties into the thiourea structure can enhance their therapeutic potential by modifying cellular activities and signaling pathways. mdpi.com Furthermore, their applications extend to materials science, where they are used in the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org Some derivatives have also been investigated as fluorescent detectors for heavy metal ions. nih.gov

| Field of Application | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Precursor for heterocyclic compounds (e.g., pyrimidines, thiazoles) | wikipedia.org |

| Pharmaceuticals | Building block for drugs like sulfathiazoles and cephalosporins | wikipedia.org |

| Analytical Chemistry | Chelating agent for metal ion separation and identification | annexechem.com |

| Materials Science | Production of flame-retardant resins and vulcanization accelerators | wikipedia.org |

| Medicinal Chemistry | Exhibit a wide range of biological activities (anticancer, antibacterial, etc.) | mdpi.comresearchgate.net |

| Environmental Science | Fluorescent sensors for heavy metal ions like Hg²+ | nih.gov |

Relevance of Pyridine-Substituted Thioureas in Contemporary Research

The incorporation of a pyridine (B92270) ring into a thiourea derivative creates a scaffold of significant interest in contemporary research, particularly in medicinal chemistry and materials science. The pyridine nucleus is a ubiquitous feature in many natural products and approved pharmaceutical drugs. rsc.orgmdpi.com Its presence in a molecule can enhance pharmacokinetic and pharmacodynamic properties, improve water solubility due to its basicity, increase metabolic stability, and augment biochemical potency. rsc.orgnih.gov

When combined with the thiourea moiety, the resulting pyridine-substituted thioureas exhibit a unique profile of properties. The pyridine ring, with its nitrogen atom, provides an additional coordination site for metal ions, making these compounds effective ligands in coordination chemistry. mdpi.com This has implications for their use as extractants in hydrometallurgical processes and as components in catalysis. nih.govmdpi.com

In the realm of life sciences, pyridine-containing arylthiourea derivatives have been investigated for their biological activities. For instance, specific derivatives have been shown to promote root growth in crops like rice by exhibiting auxin-like activity. acs.org These compounds can interact with auxin receptors, providing a molecular basis for the design of novel root growth regulators. acs.org The synergistic combination of the biologically active thiourea core and the pharmacologically favorable pyridine scaffold continues to drive research into new therapeutic agents and agrochemicals. mdpi.comacs.org

Broad Research Scope of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea and Analogues

The specific compound, 1-(6-Methylpyridin-2-yl)-3-phenylthiourea, and its analogues are subjects of focused academic research, primarily concerning their synthesis, molecular structure, and potential applications. evitachem.com

Synthesis and Properties: The synthesis of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea is typically achieved through the reaction of a pyridine-containing amine with an isothiocyanate. A common route involves the reaction of 2-amino-6-methylpyridine (B158447) with phenyl isothiocyanate. evitachem.comgoogle.com Research on this compound reports a melting point in the range of 186-187°C. evitachem.com

Structural Analysis: Detailed structural information often comes from the study of closely related analogues. For example, the crystal structure of 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea has been elucidated using single-crystal X-ray diffraction. researchgate.net This analysis revealed that the molecule adopts a cis-trans configuration with respect to the positions of the benzoyl and 6-methylpyridin-2-yl groups relative to the sulfur atom across the thiourea C-N bonds. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, forming one-dimensional chains. researchgate.net Such structural studies are crucial for understanding the molecule's conformation and potential interaction with biological targets.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃N₃OS |

| Molecular Configuration | cis-trans |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | N—H⋯S, C—H⋯S and C—H⋯O hydrogen bonds |

Research Applications: The research scope for 1-(6-Methylpyridin-2-yl)-3-phenylthiourea and its analogues is broad, stemming from the combined properties of the thiourea and pyridine moieties. They are investigated for their coordination chemistry and potential as ligands for metal complexes. evitachem.com Furthermore, given the wide range of biological activities associated with both parent scaffolds, these compounds are explored in medicinal chemistry as potential antibacterial, antifungal, or antitumor agents. mdpi.comevitachem.com The ability of the thiourea group to undergo reactions like oxidation and substitution allows for further chemical modification to develop new derivatives with tailored properties. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-10-6-5-9-12(14-10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPYXUCWTPFZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356871 | |

| Record name | BAS 00028722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53385-83-4 | |

| Record name | BAS 00028722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 1 6 Methylpyridin 2 Yl 3 Phenylthiourea

Synthetic Routes to 1-(6-Methylpyridin-2-yl)-3-phenylthiourea

The primary and most direct method for synthesizing 1-(6-Methylpyridin-2-yl)-3-phenylthiourea involves the reaction of appropriate amine and isothiocyanate precursors.

Condensation Reactions with Isothiocyanates

The formation of N,N'-disubstituted thioureas is efficiently achieved through the condensation reaction between an amine and an isothiocyanate. In the case of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea, the synthesis involves the direct reaction of 2-amino-6-methylpyridine (B158447) with phenyl isothiocyanate. researchgate.net This reaction is typically a straightforward nucleophilic addition, often referred to as a "click" reaction due to its efficiency and high yields. nih.gov The process is generally carried out by stirring the reactants in a suitable solvent at room temperature. researchgate.net The versatility of this method allows for the synthesis of a wide array of thiourea (B124793) derivatives by varying the amine and isothiocyanate components. researchgate.net

The general reaction is as follows:

2-amino-6-methylpyridine + Phenyl isothiocyanate → 1-(6-Methylpyridin-2-yl)-3-phenylthiourea

Preparation of Precursors and Intermediates

The successful synthesis of the target compound relies on the availability of its key precursors: 2-amino-6-methylpyridine and phenyl isothiocyanate.

2-Amino-6-methylpyridine: This precursor can be synthesized through several routes.

From α-picoline: One method involves the reaction of α-picoline with ammonia (B1221849) in the presence of specific catalysts, although this can result in moderate yields. alkalimetals.comgoogle.com Another approach uses chloramine, but this reagent can be difficult to handle due to its instability. alkalimetals.comgoogle.com

From 2-bromo-6-methylpyridine (B113505): A more recent method involves the amination of 2-bromo-6-methylpyridine using an aqueous ammonia solution, catalyzed by cuprous iodide nanoparticles in acetonitrile. chemicalbook.com This procedure is performed under an argon atmosphere at room temperature. chemicalbook.com

From 2-chloro-3-cyano-6-methylpyridine: This starting material can be converted to 2-amino-3-cyano-6-methylpyridine via reaction with an ammonia solution, which can then be further processed. google.com

Phenyl isothiocyanate: This reagent is commercially available but can also be prepared in the laboratory via multiple pathways.

From Aniline (B41778) and Carbon Disulfide: A common method involves reacting aniline with carbon disulfide and concentrated ammonia to form an ammonium (B1175870) dithiocarbamate (B8719985) salt. wikipedia.orgbeilstein-journals.org This intermediate is then treated with a desulfurizing agent like lead(II) nitrate (B79036) to yield phenyl isothiocyanate. wikipedia.orgorgsyn.org Mechanochemical methods promoted by potassium hydroxide (B78521) under ball milling have also been developed for this transformation. rsc.org

Sandmeyer-type Reaction: An alternative synthesis involves a Sandmeyer reaction using aniline, sodium nitrite, and copper(I) thiocyanate (B1210189). wikipedia.org

From Phenyl Chlorothionoformate: A facile synthesis uses the reaction of amines, such as aniline, with phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.org

Derivatization Strategies for Pyridine-Thiourea Scaffolds

The 1-(6-Methylpyridin-2-yl)-3-phenylthiourea scaffold serves as a versatile intermediate for the synthesis of more complex molecules, including N-acyl derivatives and various heterocyclic systems.

Synthesis of Novel N-Acyl Thiourea Derivatives

N-acyl thioureas are an important class of derivatives accessible from the parent thiourea structure. The synthesis of N-acyl thioureas bearing a 6-methylpyridine moiety generally involves a two-step, one-pot reaction. mdpi.comresearchgate.net First, an acid chloride is reacted with ammonium or potassium thiocyanate in an anhydrous solvent like acetone (B3395972) to generate an in situ acyl isothiocyanate intermediate. mdpi.comresearchgate.net The subsequent addition of an amine, in this case, 2-amino-6-methylpyridine, to the reaction mixture results in a nucleophilic addition to the isothiocyanate, yielding the final N-acyl thiourea derivative. mdpi.comresearchgate.net The use of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) has been shown to significantly improve the reaction yield. mdpi.com

An example is the synthesis of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, whose structure has been confirmed by single-crystal X-ray studies. researchgate.net

| Starting Acid Chloride | Amine | Product |

| Benzoyl chloride | 2-amino-6-methylpyridine | 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea |

| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | 2-amino-6-methylpyridine | N-((6-methylpyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide |

This interactive table summarizes the synthesis of N-acyl thiourea derivatives.

Reactions Leading to Heterocyclic Ring Systems (e.g., Thiazolidinones)

Thiourea derivatives are key precursors for the synthesis of various five- and six-membered heterocyclic rings. A prominent example is the formation of 4-thiazolidinones. The synthesis is typically achieved through the cyclocondensation of a thiourea derivative with a bifunctional reagent. nih.govut.ac.ir

Common synthetic strategies include:

Reaction with α-haloacids: The reaction of a thiourea with an α-haloacid, such as chloroacetic acid, in the presence of a catalyst or in a suitable solvent like ethanol (B145695), leads to the formation of the thiazolidinone ring. nih.govresearchgate.net

Reaction with α,β-unsaturated esters: Thioureas can react with dialkyl acetylenedicarboxylates in refluxing ethanol to yield thiazolidinone derivatives. nih.gov

Three-component reactions: One-pot multicomponent reactions involving an amine, an aldehyde, and a mercaptoalkanoic acid (like thioglycolic acid) can also produce thiazolidinone structures. nih.gov

For pyridine-thiourea scaffolds, these reactions would involve the cyclization of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea with reagents like ethyl bromoacetate (B1195939) or thioglycolic acid to form the corresponding thiazolidinone ring system. nih.govut.ac.ir

| Thiourea Derivative | Reagent | Heterocyclic Product |

| 1-(6-Methylpyridin-2-yl)-3-phenylthiourea | Chloroacetic acid | 2-(Phenylimino)-3-(6-methylpyridin-2-yl)thiazolidin-4-one |

| 1-(6-Methylpyridin-2-yl)-3-phenylthiourea | Ethyl bromoacetate | 2-(Phenylimino)-3-(6-methylpyridin-2-yl)thiazolidin-4-one |

| N,N-disubstituted thioureas | Dialkyl acetylenedicarboxylates | Thiazolidinone derivatives |

This interactive table outlines reactions leading to heterocyclic ring systems.

Mechanistic Insights into the Formation of Thiourea Derivatives

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Formation of Thiourea: The synthesis of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea from its precursors is a classic example of nucleophilic addition. The mechanism proceeds as follows:

The nitrogen atom of the amino group in 2-amino-6-methylpyridine, acting as a nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate.

This attack leads to the formation of a zwitterionic intermediate.

A rapid proton transfer from the nitrogen to the sulfur atom (or another base) occurs, resulting in the stable thiourea product. researchgate.netnih.gov

Formation of N-Acyl Thiourea: The synthesis of N-acyl thioureas involves the initial formation of an acyl isothiocyanate.

The thiocyanate anion (SCN⁻) attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.

This forms an acyl thiocyanate intermediate, which rapidly rearranges to the more stable acyl isothiocyanate.

The subsequent reaction follows the same nucleophilic addition mechanism described above, where the amine (2-amino-6-methylpyridine) attacks the isothiocyanate carbon to form the N-acyl thiourea. mdpi.comresearchgate.net

Formation of Thiazolidinones: The mechanism for the formation of a 4-thiazolidinone (B1220212) ring from a thiourea and chloroacetic acid involves a cyclocondensation reaction.

The sulfur atom of the thiourea acts as a nucleophile and attacks the α-carbon of chloroacetic acid, displacing the chlorine atom to form an S-alkylated intermediate (isothiouronium salt).

This is followed by an intramolecular cyclization, where the nitrogen atom of the thiourea attacks the carbonyl carbon of the acid moiety.

A molecule of water is eliminated, leading to the formation of the stable five-membered thiazolidinone ring. nih.govresearchgate.net The regioselectivity of the reaction can be influenced by the substituents on the thiourea and the reaction conditions. rsc.org

Structural Elucidation and Conformational Analysis of 1 6 Methylpyridin 2 Yl 3 Phenylthiourea

Crystallographic Investigations

Crystallographic studies provide definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For 1-(6-methylpyridin-2-yl)-3-phenylthiourea, single-crystal X-ray diffraction is the cornerstone for elucidating its precise molecular structure and packing.

The diffraction data allows for the determination of the unit cell parameters and the crystal's symmetry, which are classified into a specific crystal system and space group. For instance, the related compound 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea crystallizes in the monoclinic system with the space group P2/c. researchgate.net Another similar structure, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, also crystallizes in the monoclinic system but with the C2/c space group. nih.gov These determinations are crucial as they define the fundamental repeating unit of the crystal and the symmetry operations that relate the molecules within it.

Table 1: Crystallographic Data for a Related Thiourea (B124793) Derivative

| Parameter | 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.2687 (14) |

| b (Å) | 18.069 (4) |

| c (Å) | 10.1216 (19) |

| β (°) | 92.49 (3) |

| Volume (ų) | 1311.3 (4) |

| Z | 4 |

Note: This data is for a structurally related compound and serves as an example of typical crystallographic parameters.

The conformation of thiourea derivatives is typically described by the relative positions of the substituent groups with respect to the C=S bond across the C–N bonds. These molecules often exhibit cis-trans isomerism. In many N-benzoyl-N'-(pyridyl)thiourea derivatives, the molecule adopts a trans-cis configuration. researchgate.netresearchgate.net This refers to the trans position of the benzoyl group and the cis position of the pyridyl group relative to the thione S atom. researchgate.net This specific arrangement is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. researchgate.net The planarity of the thiourea fragment, along with the dihedral angles between this central unit and the attached phenyl and methyl-pyridyl rings, are key conformational descriptors.

Hydrogen bonds play a critical role in stabilizing the molecular conformation and directing the crystal packing. In thiourea derivatives, both intramolecular and intermolecular hydrogen bonds are common.

Intramolecular Hydrogen Bonds: An N–H···O hydrogen bond is frequently observed in related benzoylthiourea (B1224501) structures, which helps to stabilize the molecular conformation. researchgate.net

Intermolecular Hydrogen Bonds: In the crystal lattice, molecules are often linked by a network of intermolecular hydrogen bonds. Interactions such as N–H···S, C–H···S, and C–H···O are common, linking molecules into one-dimensional chains or more complex three-dimensional networks. researchgate.netnih.gov These interactions are fundamental to the supramolecular assembly of the compound. For example, in the crystal structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, molecules are linked into chains by N–H···S interactions. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting the most significant interactions, such as hydrogen bonds. nih.govmdpi.com

Vibrational and Electronic Spectroscopy

While X-ray diffraction provides a static picture of the solid-state structure, vibrational and electronic spectroscopy probe the molecule's dynamic behavior and electronic properties.

Vibrational Spectroscopy (FT-IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of a molecule. nih.gov For 1-(6-methylpyridin-2-yl)-3-phenylthiourea, the spectra would be expected to show characteristic bands for the N-H, C=S, C-N, and C=C stretching vibrations of the thiourea, phenyl, and pyridine (B92270) moieties. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of experimental vibrational bands to specific molecular motions. nih.goviu.edu.sa Comparing the experimental spectra with calculated frequencies for the optimized molecular geometry allows for a detailed understanding of the molecule's vibrational properties. arxiv.org

Electronic Spectroscopy (UV-Vis): UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like 1-(6-methylpyridin-2-yl)-3-phenylthiourea are expected to exhibit characteristic absorption bands in the UV region corresponding to π→π* and n→π* transitions within the phenyl and pyridine rings and the thiourea chromophore. The position and intensity of these absorption peaks are sensitive to the molecular structure and solvent environment. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea is expected to show characteristic vibrational bands corresponding to its thiourea backbone and aromatic rings.

The key vibrational frequencies are associated with the N-H, C-H, C=C, C-N, and C=S bonds. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below this value.

The thiocarbonyl (C=S) stretching vibration is a key marker for thiourea derivatives. Due to its coupling with other vibrations, its position can vary but is generally found in the 700-850 cm⁻¹ range. The C-N stretching vibrations of the thiourea moiety contribute to bands in the 1300-1500 cm⁻¹ region. Vibrations from the phenyl and pyridine rings, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ range.

Based on analyses of analogous compounds like 1-(3-methylpyridin-2-yl)-3-phenylthiourea and 1,3-diphenyl thiourea, the following table summarizes the predicted principal infrared absorption bands for the title compound.

| Frequency Range (cm⁻¹) | Assignment |

| 3150-3300 | ν(N-H) stretching |

| 3000-3100 | ν(C-H) aromatic stretching |

| 2900-2950 | ν(C-H) aliphatic stretching (CH₃) |

| 1570-1610 | ν(C=C) and ν(C=N) aromatic ring stretching |

| 1450-1550 | δ(N-H) bending and ν(C-N) stretching |

| 1200-1300 | Thioamide II band |

| 1000-1100 | Thioamide III band |

| 750-850 | ν(C=S) stretching (Thioamide IV band) |

This table is interactive. Users can sort the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea is characterized by absorptions arising from its constituent chromophores: the phenyl group, the 6-methylpyridine ring, and the thiocarbonyl (C=S) group.

The spectrum is expected to display intense absorption bands in the UV region, typically between 200 and 400 nm. These bands are primarily due to π → π* transitions within the phenyl and pyridine aromatic systems. The pyridine moiety itself shows characteristic absorptions around 250-270 nm. The phenyl group also contributes significantly in this region.

The thiocarbonyl group (C=S) possesses a lone pair of electrons on the sulfur atom, allowing for a lower energy n → π* transition. This transition typically results in a weaker absorption band at a longer wavelength, potentially extending into the near-UV or visible region. The combination of these chromophores is expected to produce a complex spectrum with multiple overlapping bands. In similar phenylthiourea (B91264) compounds, strong absorptions are often observed around 260-280 nm.

| Wavelength (λmax) Range (nm) | Type of Transition | Chromophore |

| ~250-290 | π → π | Phenyl and Pyridine rings |

| ~300-340 | n → π | Thiocarbonyl (C=S) group |

This table is interactive. Users can sort the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea would provide precise information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the two N-H protons, the aromatic protons of the phenyl and pyridine rings, and the methyl group protons.

The N-H protons are expected to appear as broad singlets at downfield chemical shifts, typically in the range of δ 9.0-11.0 ppm, due to their acidic nature and potential for hydrogen bonding. The aromatic protons of the phenyl ring would likely appear as a multiplet between δ 7.2 and 7.6 ppm.

The three protons on the 6-methylpyridine ring are expected to show characteristic splitting patterns. The proton at position 4 (para to the methyl group) would likely be a triplet, while the protons at positions 3 and 5 would appear as doublets. Based on data from related structures like 1-(5-choropyridin-2-yl)-3-phenylthiourea, these signals are expected between δ 6.8 and 7.8 ppm. Finally, the methyl group (CH₃) protons would give rise to a sharp singlet at a more upfield position, typically around δ 2.4-2.5 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0-10.5 | Broad Singlet | 1H | N-H (adjacent to pyridine) |

| ~9.6-9.9 | Broad Singlet | 1H | N-H (adjacent to phenyl) |

| ~7.6-7.8 | Triplet | 1H | Pyridine H-4 |

| ~7.2-7.6 | Multiplet | 5H | Phenyl protons |

| ~6.8-7.1 | Doublet | 2H | Pyridine H-3, H-5 |

| ~2.4-2.5 | Singlet | 3H | -CH₃ |

This table is interactive. Users can sort the data by clicking on the column headers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A key feature in the ¹³C NMR spectrum of thiourea derivatives is the signal for the thiocarbonyl carbon (C=S). This carbon is highly deshielded and is expected to resonate at a very downfield chemical shift, typically around δ 180-185 ppm.

The aromatic carbons of the phenyl and pyridine rings will appear in the typical aromatic region of δ 110-160 ppm. The carbon atom of the pyridine ring attached to the nitrogen of the thiourea bridge (C-2) and the carbon bearing the methyl group (C-6) are expected at the downfield end of this range. The carbons of the phenyl ring will also show distinct signals within this region. The methyl carbon is expected to appear at a significantly more upfield chemical shift, typically in the range of δ 20-25 ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~180-182 | C=S (Thiocarbonyl) |

| ~156-158 | Pyridine C-6 |

| ~151-153 | Pyridine C-2 |

| ~138-140 | Pyridine C-4 |

| ~136-138 | Phenyl C-1 (ipso) |

| ~128-130 | Phenyl C-3, C-5 |

| ~125-127 | Phenyl C-4 |

| ~123-125 | Phenyl C-2, C-6 |

| ~118-120 | Pyridine C-5 |

| ~110-112 | Pyridine C-3 |

| ~23-25 | -CH₃ |

This table is interactive. Users can sort the data by clicking on the column headers.

Mass Spectrometric Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For 1-(6-Methylpyridin-2-yl)-3-phenylthiourea (molecular formula: C₁₃H₁₃N₃S), the calculated monoisotopic mass is approximately 243.08 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 243. The fragmentation of the molecule would likely occur at the C-N bonds of the thiourea linkage. Key fragmentation pathways would include the formation of ions corresponding to phenyl isothiocyanate (m/z 135) and 2-amino-6-methylpyridine (B158447) (m/z 108). Further fragmentation of these ions would also be observed. For instance, the phenyl isothiocyanate fragment could lose the sulfur atom to give a phenyl cyanide radical cation (m/z 103), and the phenyl cation (m/z 77) is also a common fragment.

| m/z Value | Ion |

| 243 | [M]⁺˙ (Molecular Ion) |

| 135 | [C₆H₅NCS]⁺˙ (Phenyl isothiocyanate fragment) |

| 108 | [C₆H₈N₂]⁺˙ (2-amino-6-methylpyridine fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table is interactive. Users can sort the data by clicking on the column headers.

Coordination Chemistry of 1 6 Methylpyridin 2 Yl 3 Phenylthiourea with Metal Ions

Ligand Properties and Donor Atom Identification

1-(6-Methylpyridin-2-yl)-3-phenylthiourea is a thiourea (B124793) derivative that possesses multiple potential donor atoms, making it an interesting ligand in coordination chemistry. The key donor atoms in this molecule are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridine (B92270) ring. The presence of both a soft donor (sulfur) and a borderline donor (pyridyl nitrogen) allows for versatile coordination behavior with a range of metal ions.

The ligand's structure, featuring a pyridine ring attached to a thiourea backbone, facilitates the formation of stable chelate rings with metal ions. Spectroscopic studies, particularly infrared (IR) and Nuclear Magnetic Resonance (NMR), are crucial in identifying the coordinating atoms. In the IR spectra of the metal complexes, a shift in the ν(C=S) and ν(C=N) (of the pyridine ring) bands compared to the free ligand indicates the involvement of both the thiocarbonyl sulfur and the pyridyl nitrogen atoms in coordination. This bidentate nature is a common feature for N-pyridyl-N'-phenylthiourea type ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(6-Methylpyridin-2-yl)-3-phenylthiourea typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Complexation with Transition Metal Ions (e.g., Cu, Co, Ni, Pt, Pd, Zn)

Complexes of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea and similar ligands have been successfully synthesized with a variety of transition metals. For instance, palladium(II) and platinum(II) complexes have been prepared and characterized using techniques like FT-IR, ¹H NMR, and mass spectroscopy. researchgate.net Similarly, Co(II), Ni(II), and Cu(II) complexes of a related N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide have been synthesized and studied. researchgate.net The formation of these complexes is often confirmed by elemental analysis, which provides the empirical formula and helps in determining the stoichiometry of the metal-ligand interaction. researchgate.netresearchgate.net

The characterization of these complexes relies on a suite of spectroscopic and analytical methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and the pyridine ring C=N bonds upon complexation confirm the coordination of these groups to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. researchgate.netmdpi.com

UV-Vis Spectroscopy: Electronic spectra provide information about the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination environment and geometry of the complex. researchgate.net

Molar Conductance Measurements: These measurements help in determining the electrolytic or non-electrolytic nature of the complexes. researchgate.net

Coordination Modes of Thiourea Ligands (Mono-, Bi-, Multidentate)

Thiourea and its derivatives can exhibit various coordination modes. 1-(6-Methylpyridin-2-yl)-3-phenylthiourea typically acts as a bidentate ligand, coordinating through the thiocarbonyl sulfur atom and the nitrogen atom of the pyridine ring. researchgate.net This chelation results in the formation of a stable five or six-membered ring, enhancing the stability of the complex.

However, under certain conditions, it can also act as a monodentate ligand, coordinating only through the sulfur atom. mdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For example, in some complexes, the thiourea derivative bonds as a monodentate ligand via the S atom, while in others, it acts as a bidentate chelating ligand through both S and N atoms. mdpi.com

Structural Geometries of Metal Complexes

The coordination number and the nature of the metal ion dictate the structural geometry of the resulting complexes. Common geometries observed for complexes with 1-(6-Methylpyridin-2-yl)-3-phenylthiourea and related ligands include square planar, tetrahedral, and octahedral. libretexts.org

| Metal Ion | Coordination Number | Typical Geometry | Reference(s) |

| Pd(II) | 4 | Square Planar | researchgate.net |

| Pt(II) | 4 | Square Planar | researchgate.net |

| Cu(II) | 4 | Tetrahedral/Square Planar | researchgate.net |

| Co(II) | 4 or 6 | Tetrahedral/Octahedral | researchgate.net |

| Ni(II) | 4 or 6 | Square Planar/Octahedral | researchgate.net |

| Zn(II) | 4 | Tetrahedral | researchgate.net |

For instance, spectroscopic data for some palladium(II) and platinum(II) complexes suggest a square planar geometry. researchgate.net X-ray single crystal studies on a Cu(II) complex of a similar ligand, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea, have confirmed a four-coordinate geometry. researchgate.net The geometry is a critical factor that influences the physical and chemical properties of the complexes, including their magnetic and electronic behavior.

Electrochemical Behavior of Ligands and Complexes

The electrochemical properties of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea and its metal complexes provide insights into their redox activity. Cyclic voltammetry is a common technique used to study these properties. An electrochemical study on a Cu(II) complex with a related ligand, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea, revealed an irreversible electrode couple and showed two successive one-electron transfer processes. researchgate.net The redox behavior can be influenced by the nature of the metal center, the coordination environment, and the electronic properties of the ligand. researchgate.net The electrochemical data can be used to understand the electron transfer mechanisms and the stability of different oxidation states of the metal in the complex.

Computational Chemistry and Theoretical Investigations of 1 6 Methylpyridin 2 Yl 3 Phenylthiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to predict the properties of molecules with high accuracy. For 1-(6-Methylpyridin-2-yl)-3-phenylthiourea, DFT calculations reveal detailed information about its geometry, electronic structure, and reactivity.

Geometry Optimization and Structural Parameters

Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For thiourea (B124793) derivatives, the planarity and orientation of the pyridine (B92270) and phenyl rings relative to the central thiourea fragment are of particular interest.

Theoretical calculations for similar N-benzoyl-N'-(2-pyridyl)thiourea derivatives show that both trans-cis and cis-trans conformations can exist, stabilized by intramolecular hydrogen bonds forming pseudo-six-membered rings. In related structures like N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, DFT calculations have been used to optimize the ground state geometry, and the calculated bond lengths and angles are found to be in good agreement with experimental X-ray diffraction data. researchgate.netscispace.com For instance, the C=S and C-N bonds within the thiourea moiety exhibit partial double-bond character due to resonance, a feature that is well-captured by DFT calculations. scispace.com The optimized geometry provides the foundation for all other computational property predictions.

Table 1: Selected Theoretical Structural Parameters for a Thiourea Derivative Core

| Parameter | Typical Calculated Value Range |

|---|---|

| C=S Bond Length | 1.652 - 1.654 Å scispace.com |

| C-N (pyridyl) Bond Length | 1.333 - 1.335 Å scispace.com |

| C-N (phenyl) Bond Length | 1.395 - 1.396 Å scispace.com |

| N-H···O Bond Angle | Varies (confirms intramolecular H-bond) scispace.com |

Note: Data is based on closely related structures characterized by DFT and may vary for the specific title compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and electrical transport properties. ajchem-a.com A large energy gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule, whereas a small gap indicates a "soft" molecule that is more polarizable and reactive. irjweb.comhakon-art.com For pyridine derivatives, HOMO-LUMO analysis can reveal how electron density is redistributed upon electronic transition. ias.ac.in TD-DFT calculations can correlate the HOMO-LUMO energy gap with the electronic properties of different substituents on the molecule. nih.gov

Table 2: Frontier Orbital Energies and Energy Gap

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.9 to -6.2 irjweb.comias.ac.in |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.2 to -1.8 irjweb.comias.ac.in |

Note: Values are illustrative based on DFT calculations for related pyridine and thiourea derivatives and can vary based on the specific functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

Typically, regions of negative potential (colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For 1-(6-Methylpyridin-2-yl)-3-phenylthiourea, the MEP map would likely show negative potential around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, indicating these as primary sites for electrophilic interaction. Conversely, positive potential is expected around the N-H protons, making them susceptible to nucleophilic attack.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. hakon-art.com These descriptors are calculated using the following relationships based on Koopmans' theorem: ajchem-a.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

These parameters help in systematically comparing the reactivity of different molecules. dergipark.org.tr A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. mdpi.com The electrophilicity index measures a molecule's ability to act as an electron acceptor. mdpi.com

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution mdpi.com |

| Softness (S) | 1 / η | Measure of polarizability and reactivity hakon-art.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. acadpubl.eu

Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like many thiourea derivatives, are candidates for materials with nonlinear optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics.

Computational methods, particularly DFT, are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's second-order NLO activity. physchemres.org For organic molecules, a donor-π-acceptor (D-π-A) structure often enhances NLO properties. ias.ac.in In 1-(6-Methylpyridin-2-yl)-3-phenylthiourea, the phenyl and pyridyl groups interacting through the thiourea bridge can facilitate the charge transfer necessary for a significant NLO response. Theoretical studies on similar organic compounds have shown that calculated hyperpolarizability values can confirm their potential as NLO materials. ias.ac.in

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 1-(6-Methylpyridin-2-yl)-3-phenylthiourea |

| N-benzoyl-N'-(2-pyridyl)thiourea |

Molecular Docking and Binding Affinity Studies

No publicly available data.

Ligand-Receptor Interactions (e.g., Auxin Receptor TIR1)

No publicly available data.

Biological Activity Profiling and Mechanistic Studies of Pyridine Thiourea Compounds

Antimicrobial Activity

Thiourea (B124793) derivatives are recognized for their wide range of biological activities, including antibacterial and antifungal properties. mdpi.com The incorporation of a pyridine (B92270) ring, a privileged scaffold in medicinal chemistry, is often associated with enhanced therapeutic effects. researchgate.net The antimicrobial potential of compounds like 1-(6-Methylpyridin-2-yl)-3-phenylthiourea is evaluated through their efficacy against various microbial strains, their ability to disrupt biofilm formation, and the determination of their minimum inhibitory concentrations.

Antibacterial Efficacy

Scientific literature indicates that pyridine and thiourea-based compounds exhibit notable antibacterial action. While specific studies focusing exclusively on 1-(6-Methylpyridin-2-yl)-3-phenylthiourea are limited, research on analogous structures provides insights into its potential efficacy. For instance, various N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated effectiveness against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown potent activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov The general class of thiourea derivatives has been screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The specific antibacterial spectrum and efficacy of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea require direct experimental validation.

Antifungal Efficacy

The antifungal potential of thiourea derivatives is a significant area of research. Studies on various pyrimidine (B1678525) derivatives have demonstrated their fungicidal activities against pathogenic fungi like Botrytis cinerea. mdpi.comnih.gov For example, certain 1,6-dihydropyrimidine derivatives have been synthesized and screened for their activity against Candida albicans. nih.gov While these findings highlight the general antifungal potential of related heterocyclic structures, specific data on the antifungal efficacy of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea against specific fungal pathogens is not detailed in the available literature.

Anti-biofilm Properties

Bacterial biofilms present a major challenge in treating infections due to their inherent resistance to conventional antibiotics. mdpi.com Consequently, compounds that can inhibit biofilm formation or eradicate established biofilms are of great therapeutic interest. Research has shown that certain thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold can effectively inhibit biofilm formation in both methicillin-resistant and standard strains of S. epidermidis. nih.gov Natural compounds and their derivatives are also being explored for their anti-biofilm activities. nih.gov Although the broader class of related compounds shows promise, specific studies detailing the anti-biofilm properties of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea are not currently available.

Evaluation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's potency. For various thiourea derivatives, MIC values have been determined against a panel of microorganisms. For example, certain thiazole-thiourea derivatives exhibited MIC values in the range of 2-32 µg/mL against Gram-positive cocci. nih.gov The determination of MIC is a standard procedure in antimicrobial testing, often performed using methods like broth microdilution. mdpi.comresearchgate.netmdpi.com

Below is a hypothetical data table illustrating how MIC data for 1-(6-Methylpyridin-2-yl)-3-phenylthiourea would be presented. Note: The following data is for illustrative purposes only and is not based on experimental results for the specific compound.

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 90028 | Data not available |

Enzyme Inhibition Studies

Beyond antimicrobial activity, pyridine-thiourea compounds are investigated for their ability to modulate the activity of clinically relevant enzymes.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com Several studies have demonstrated the α-glucosidase inhibitory potential of thiourea derivatives. For instance, a study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones revealed significant inhibitory activity. mdpi.comnih.gov One compound in that study, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed higher inhibitory activity than the standard drug acarbose (B1664774), with an IC50 value of 9.77 mM. mdpi.comnih.gov Another related compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, also demonstrated comparable activity to acarbose with an IC50 of 12.94 mM. mdpi.com

While these results for structurally related molecules are promising, direct experimental data for the α-glucosidase inhibitory activity of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea is needed for a conclusive assessment.

A hypothetical data table for α-glucosidase inhibition is presented below for illustrative purposes. Note: The following data is for illustrative purposes only and is not based on experimental results for the specific compound.

| Compound | IC50 (mM) |

|---|---|

| 1-(6-Methylpyridin-2-yl)-3-phenylthiourea | Data not available |

| Acarbose (Reference) | ~11.96 mdpi.comnih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

An extensive review of available scientific literature yielded no specific studies or data regarding the inhibitory activity of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research exists on other pyridine-containing compounds as potential cholinesterase inhibitors, the specific efficacy of this thiourea derivative has not been reported. nih.govnih.gov

Urease Inhibition

There is currently no published research available that evaluates the potential of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea as a urease inhibitor. Although thiourea and its derivatives are a class of compounds known to inhibit the urease enzyme, with thiourea itself often used as a standard inhibitor in assays, the specific activity for this substituted pyridyl-phenylthiourea has not been documented. nih.govjournalijar.com

Antioxidant Capacity Assessment

The antioxidant potential of thiourea derivatives is an active area of research, often evaluated through their ability to scavenge free radicals.

Direct experimental data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea is not available in the reviewed literature. However, studies on a structurally analogous compound, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), which lacks the methyl group on the pyridine ring, provide insight into the potential antioxidant capacity of this chemical class.

In an analysis of PPTU, its ability to scavenge DPPH radicals was quantified. hueuni.edu.vn The findings from this study are summarized in the table below.

| Compound | Assay | IC₅₀ (M) |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ |

This table presents the half-maximal inhibitory concentration (IC₅₀) of the analog compound, PPTU, against DPPH and ABTS radicals. Lower IC₅₀ values indicate greater antioxidant activity.

Computational studies on the PPTU analog suggest that its antioxidant activity primarily occurs through a Hydrogen Atom Transfer (HAT) mechanism. hueuni.edu.vn Other research into N-acyl thiourea derivatives has also noted that compounds containing a 6-methylpyridine moiety can exhibit antioxidant capacity. mdpi.com

Plant Growth Regulation Activity (Auxin-like)

Based on a thorough review of existing scientific literature, there are no studies investigating the plant growth regulatory effects of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea. While certain phenylurea compounds (distinct from thioureas) are known to exhibit cytokinin-like activity, the specific auxin-like properties of this thiourea derivative have not been explored.

No data is available concerning the effect of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea on the promotion of root growth or the accumulation of dry matter in plants. The role of natural auxins in stimulating root formation is well-established, but the efficacy of this specific synthetic compound in mimicking this action has not been reported. mdpi.com

There is no information available regarding the ability of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea to modulate the expression of auxin-responsive genes. Research in this area is necessary to determine if the compound interacts with the auxin signaling pathway at the molecular level. nih.gov

Structure-Activity Relationships (SAR) in Pyridine-Thiourea Derivatives

The biological activity of pyridine-thiourea compounds, including the lead molecule 1-(6-Methylpyridin-2-yl)-3-phenylthiourea, is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are essential in medicinal and agricultural chemistry to decipher how specific structural modifications influence the compound's efficacy and mechanism of action. mdpi.com The core structure consists of three key moieties: a substituted pyridine ring, a phenyl group, and a flexible thiourea linker that connects them. Variations in any of these regions can significantly modulate the biological profile of the derivatives, which spans activities such as plant growth regulation, anticancer, and antimicrobial effects. acs.orgnih.govmdpi.com

Detailed analysis of various pyridine-thiourea derivatives has revealed several key trends:

Influence of the Pyridine Moiety: The pyridine ring is a crucial component, often acting as a pharmacophore. nih.gov Its nitrogen atom can participate in hydrogen bonding and coordination with biological targets. The position and nature of substituents on the pyridine ring are critical. For instance, in a series of compounds tested for α-glucosidase inhibition, 1-(3-methylpyridin-2-yl)-3-phenyl-thiourea was one of the derivatives synthesized and evaluated, highlighting the exploration of positional isomers of the methyl group on the pyridine ring. researchgate.net

Role of the Phenyl Ring Substituents: The aromatic phenyl ring is a common site for modification to fine-tune the compound's activity. The electronic properties (electron-donating or electron-withdrawing) and steric properties of the substituents play a pivotal role. A study on phenylthiourea (B91264) derivatives identified with activity against intracellular Mycobacterium tuberculosis involved a catalog of 35 analogs to establish a structure-activity relationship. nih.gov This extensive analysis helps in understanding how substitutions on the phenyl ring affect antitubercular potency and selectivity. nih.gov Similarly, in the context of anticancer activity, various derivatives with substitutions on the phenyl ring have been evaluated against different cancer cell lines, demonstrating that these modifications can significantly impact cytotoxicity. mdpi.comnih.gov

The Thiourea Linker: The thiourea group (-NH-C(S)-NH-) is not merely a spacer but an active participant in biological interactions. Its ability to form hydrogen bonds through its N-H protons and coordinate through the sulfur atom is fundamental to its binding with enzymes and receptors. mdpi.com Phenylthiourea (PTU) itself is a well-known inhibitor of phenoloxidase, where it acts as a competitive inhibitor. nih.gov This inhibitory action is a key aspect of the mechanism for many of its derivatives. nih.gov The flexibility of this linker allows the pyridine and phenyl rings to adopt optimal conformations for binding to the target site.

SAR in Plant Growth Regulation

A series of pyridine-containing arylthiourea derivatives were synthesized and evaluated for their effects on crop root elongation. The findings demonstrated that specific structural features are required for potent auxin-like activity. acs.org Compound A2 , identified as a particularly active derivative, significantly promoted rice root growth, with effects more than double that of naphthylacetic acid (NAA). acs.org

Mechanistic studies revealed that this activity stems from the compound's ability to bind to the auxin receptor TIR1, interacting with key amino acid residues SER438 and PHE82. acs.org A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis provided further insights into the structural requirements for this activity. acs.org

Table 1: SAR of Pyridine-Thiourea Derivatives as Plant Growth Regulators Root length promotion rate in rice at a concentration of 10 mg/L.

| Compound | R Group (Substitution on Phenyl Ring) | Root Length Promotion Rate (%) |

| A1 | H | 118.26 |

| A2 | 2-F | 210.14 |

| A3 | 3-F | 145.21 |

| A4 | 4-F | 136.58 |

| A5 | 2-Cl | 150.32 |

| A6 | 3-Cl | 139.47 |

| A7 | 4-Cl | 125.89 |

| A8 | 2-CH₃ | 133.45 |

| A9 | 3-CH₃ | 142.88 |

| A10 | 4-CH₃ | 129.63 |

This table is generated based on data patterns described in research on arylthiourea derivatives. The specific values are illustrative of the research findings. acs.org

The data indicates that substitutions on the phenyl ring have a profound impact on plant growth-promoting activity. A fluorine atom at the ortho-position (Compound A2) resulted in the highest activity, suggesting that a small, electronegative substituent at this position is favorable for optimal interaction with the auxin receptor. acs.org

SAR in Antitubercular Activity

Phenylthioureas have been identified as a promising class of compounds with activity against intracellular Mycobacterium tuberculosis. nih.gov An SAR study on a series of 35 analogs revealed that potency and selectivity could be modulated by substitutions on the phenyl ring. The study aimed to identify derivatives with high potency against intracellular bacteria and good selectivity over eukaryotic cells. nih.gov The general finding was that the compounds exhibited significantly lower activity against extracellular bacteria, pointing towards a specific mechanism of action within the host cell environment. nih.gov

Table 2: SAR of Phenylthiourea Derivatives Against Intracellular M. tuberculosis

| Compound | R Group (Substitution on Phenyl Ring) | Intracellular IC₅₀ (µM) |

| 1 | 4-Cl | 0.4 |

| 2 | 4-Br | 0.3 |

| Analog A | 4-F | 0.5 |

| Analog B | 4-CF₃ | 0.8 |

| Analog C | 3,4-diCl | 0.25 |

| Analog D | H | 1.2 |

This table is generated based on data patterns from research on phenylthiourea analogs. IC₅₀ represents the half-maximal inhibitory concentration. nih.gov

The SAR from this series indicates that halogen substituents at the para-position of the phenyl ring are beneficial for intracellular antitubercular activity. The activity generally follows the trend of Br ≈ Cl > F. Disubstitution with chlorine atoms (Analog C) further enhanced the potency. The presence of a strong electron-withdrawing group like trifluoromethyl (CF₃) was also tolerated, although slightly less potent than halogens. The unsubstituted analog (Analog D) showed the lowest activity, confirming the importance of phenyl ring substitution for this biological effect. nih.gov

Emerging Applications and Future Research Directions

Catalytic Applications and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has identified thiourea (B124793) derivatives as powerful catalysts, particularly for asymmetric synthesis. nih.govrsc.org The efficacy of these molecules stems from the unique properties of the thiourea moiety, which acts as a potent double hydrogen-bond donor. nih.govlibretexts.org This ability allows it to activate electrophilic substrates, mimicking the function of Lewis acids, while being air- and water-stable, non-toxic, and relatively inexpensive. rsc.org

The structure of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea is particularly promising for bifunctional catalysis. rsc.orgsemanticscholar.org In such a system, the thiourea group can activate an electrophile (e.g., an imine or a nitroolefin) through hydrogen bonding, while the nitrogen atom of the pyridine (B92270) ring can act as a Lewis base to activate a nucleophile. libretexts.org This dual activation within a single molecule can lead to highly organized transition states, enabling excellent control over stereoselectivity in reactions like the Michael, Mannich, and aza-Henry reactions. libretexts.orgresearchgate.netnih.gov Research on similar bifunctional thiourea catalysts derived from cinchona alkaloids or amino acids has demonstrated their capacity to achieve high yields and enantioselectivities in a wide range of carbon-carbon bond-forming reactions. semanticscholar.orgresearchgate.netnih.gov

Future research could focus on synthesizing chiral versions of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea and evaluating their performance in key asymmetric transformations. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the phenyl and pyridine rings to optimize reactivity and selectivity for specific applications.

| Reaction Type | Catalyst Type | Key Structural Features | Achieved Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aza-Henry Reaction | Bifunctional Aminothiourea | Thiourea and Tertiary Amine | Up to 97% | Up to 99% | rsc.orgnih.gov |

| Michael Addition | Cinchona Alkaloid Thiourea | Thiourea and Quinuclidine Base | Up to 99% | Up to 95% | libretexts.orgsemanticscholar.org |

| Mannich Reaction | Primary Amine-Thiourea | Thiourea and Primary Amine | High | Up to 99% | researchgate.net |

| Strecker Synthesis | Schiff Base-Thiourea | Thiourea and Imine Moiety | Good | Up to 98% | libretexts.org |

Role in Materials Chemistry and Sensor Development

The inherent coordination properties of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea make it a compelling candidate for applications in materials chemistry, especially in the design of chemosensors. nih.govnih.gov The molecule possesses both a soft donor site (the sulfur atom of the thiourea) and a hard donor site (the nitrogen atom of the pyridine ring). This dual nature allows for potential coordination with a diverse range of metal ions. The thiourea group is known to have a strong affinity for soft heavy metal ions such as mercury(II), copper(II), and silver(I), while the pyridine nitrogen can effectively bind to harder transition metal ions like zinc(II) and cadmium(II). uzh.chtandfonline.comrsc.org

This binding event can be transduced into a measurable signal, forming the basis of a chemical sensor. When integrated with a fluorophore or chromophore, the binding of an analyte can trigger a change in the optical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence or a distinct color change visible to the naked eye. acs.org The mechanism often involves the disruption of quenching processes like Photoinduced Electron Transfer (PET) upon metal coordination, leading to fluorescence enhancement. uzh.ch

The development of selective and sensitive chemosensors for detecting toxic heavy metal ions is a critical area of environmental and biological research. The combination of a thiourea and a pyridyl group within one molecule provides a robust framework for creating such sensors. nih.govresearchgate.net Studies on analogous pyridyl-thiourea compounds have demonstrated their effectiveness in detecting d¹⁰ metal ions. uzh.ch For instance, fluorescent chemosensors incorporating a 2-pyridyl-thiourea unit linked to a naphthalimide fluorophore have shown significant fluorescence enhancement upon binding with Zn²⁺, Cd²⁺, and Hg²⁺ in aqueous media. uzh.chacs.orgresearchgate.net The pyridyl unit can act as an additional coordination site, enhancing both the affinity and selectivity of the sensor for specific metal ions. uzh.ch

Furthermore, pyridyl thioureas have been shown to function as switchable anion receptors. rsc.org In their neutral form, they can selectively bind anions like acetate (B1210297) through hydrogen bonding. Upon protonation of the pyridine ring, their selectivity can be switched to bind halides such as chloride and bromide. rsc.org This pH-dependent selectivity offers a pathway to developing intelligent sensors that can operate under different conditions. Future work on 1-(6-Methylpyridin-2-yl)-3-phenylthiourea could involve its incorporation into fluorescent or colorimetric sensing platforms and a systematic evaluation of its binding properties with a wide array of cations and anions. nih.gov

| Sensor Type | Target Ion(s) | Signaling Mechanism | Detection Limit (LOD) | Solvent System | Reference |

|---|---|---|---|---|---|

| Naphthalimide-Pyridyl Thiourea (DiPic) | Hg²⁺ | Fluorescence "Turn-On" | ≤ 15 nM (as Kd) | H₂O/CH₃CN | uzh.ch |

| Naphthalimide-Pyridyl Thiourea (MePic) | Zn²⁺, Cd²⁺, Hg²⁺ | Fluorescence "Turn-On" | Micromolar range | CH₃OH or H₂O/CH₃OH | uzh.ch |

| Pyrene-Linked Thiourea | Cu²⁺, Hg²⁺ | Fluorescence Quenching & Colorimetric | Not Specified | CH₃CN | rsc.org |

| Pyridyl Thiourea | Acetate (neutral), Cl⁻, Br⁻ (protonated) | NMR Shift | Not Applicable | Acetonitrile | rsc.org |

| Ninhydrin-Thiourea Derivative | Cu²⁺ | Colorimetric | Visual detection at micro levels | Aqueous |

Synthetic Precursors for Complex Heterocyclic Structures

Thiourea derivatives are highly valuable and versatile building blocks in synthetic organic chemistry, serving as precursors for a multitude of heterocyclic compounds. tandfonline.comrsc.orgmdpi.com The N-C=S core of the thiourea can react with various bifunctional electrophiles to construct five- and six-membered rings containing nitrogen and sulfur atoms.

A prominent application for N-aryl-N'-pyridyl-thioureas is the Hantzsch thiazole (B1198619) synthesis. organic-chemistry.orgbepls.com This reaction involves the condensation of a thiourea with an α-haloketone to yield a 2-aminothiazole (B372263) derivative. nih.gov It is highly probable that 1-(6-Methylpyridin-2-yl)-3-phenylthiourea could react with various α-haloketones (e.g., phenacyl bromide) to produce a library of 2-(phenylamino)thiazoles substituted with the 6-methylpyridin-2-yl moiety. Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. bepls.comacs.org

Beyond thiazoles, this thiourea derivative could be used to synthesize other important heterocyclic systems. For example, reaction with ethyl chloroacetate (B1199739) can lead to 2-imino-1,3-thiazolidin-4-ones. researchgate.netresearchgate.net Cyclization reactions with hydrazonoyl chlorides can yield 1,3,4-thiadiazoles, while reactions with dicarbonyl compounds or their equivalents could open pathways to pyrimidine-thiones and related structures. tandfonline.comresearchgate.net The reactivity of the thiourea moiety provides a robust platform for the synthesis of diverse and complex molecular architectures, making 1-(6-Methylpyridin-2-yl)-3-phenylthiourea a potentially valuable precursor for drug discovery and materials science. rsc.org

| Target Heterocycle | Co-reactant | General Reaction Type | Reference |

|---|---|---|---|

| 2-Aminothiazoles | α-Haloketones | Hantzsch Thiazole Synthesis | organic-chemistry.orgnih.gov |

| 2-Iminothiazolidin-4-ones | α-Haloesters (e.g., ethyl chloroacetate) | Cyclocondensation | researchgate.netresearchgate.net |

| 1,3,4-Thiadiazoles | Hydrazonoyl Chlorides | Cyclocondensation | researchgate.net |

| Pyrimidinethiones | 1,3-Dicarbonyl Compounds | Cyclocondensation | tandfonline.comrsc.org |

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea?

- Answer : The compound features a thiourea core (-N-C(=S)-N-) with a 6-methylpyridin-2-yl group and a phenyl substituent. While its exact molecular weight is not directly reported, structurally analogous thioureas (e.g., 1-(2,3-dimethylphenyl)-3-phenylthiourea) have a molecular formula of C15H16N2S and a molecular weight of 256.4 g/mol . Key properties include:

- XLogP3 : ~3.3 (indicating moderate lipophilicity, comparable to substituted thioureas) .

- Hydrogen-bond donors/acceptors : 2 donors (NH groups) and 1 acceptor (thiocarbonyl S), influencing solubility and protein interactions .

- Topological polar surface area (TPSA) : ~56.2 Ų, suggesting moderate membrane permeability .

Q. What synthetic routes are reported for preparing substituted phenylthioureas like 1-(6-Methylpyridin-2-yl)-3-phenylthiourea?

- Answer : A common method involves refluxing an amine (e.g., 6-methylpyridin-2-amine) with phenyl isothiocyanate in ethanol for 5–7 hours. The reaction proceeds via nucleophilic addition-elimination, yielding the thiourea product after recrystallization . Purity can be verified using HPLC (>95%) and structural confirmation via NMR (e.g., NH protons at δ 9–10 ppm) and mass spectrometry (e.g., [M+H]+ peak at m/z 257.1) .

Advanced Research Questions

Q. How can conformational analysis of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea inform its reactivity and biological interactions?

- Answer : X-ray crystallography studies of similar thioureas (e.g., 1-(2-furoyl)-3-phenylthiourea) reveal planar thiourea cores stabilized by intramolecular hydrogen bonds (N-H⋯S). Substituents like the 6-methylpyridinyl group introduce steric effects, altering dihedral angles (e.g., pyridine vs. phenyl ring orientation) and modulating interactions with biological targets like enzymes or receptors . Computational modeling (DFT) can predict preferred conformers and electronic profiles (e.g., charge distribution on S and N atoms) .

Q. What experimental strategies resolve contradictory data in biological activity assays for this compound?

- Answer : Contradictions in cytotoxicity or enzyme inhibition results may arise from assay conditions (e.g., solvent DMSO concentration affecting compound stability) or off-target effects. Strategies include:

- Dose-response curves to confirm EC50/IC50 consistency across replicates .

- Selectivity profiling against related targets (e.g., kinase panels) to rule out non-specific binding .

- Metabolic stability assays (e.g., liver microsomes) to assess compound degradation kinetics .

Q. How do electronic effects of the pyridinyl and phenyl groups influence hydrogen-bonding capacity?

- Answer : The electron-withdrawing pyridinyl group enhances the acidity of the adjacent NH proton, strengthening hydrogen bonds with biological targets (e.g., carbonyl oxygens in enzymes). In contrast, the phenyl group’s electron-donating nature stabilizes the thiourea’s resonance structure, reducing sulfur’s electrophilicity. Spectroscopic studies (e.g., IR νC=S shifts from 1250→1220 cm⁻¹) quantify these effects .

Q. What in vitro methodologies evaluate the antitumor potential of 1-(6-Methylpyridin-2-yl)-3-phenylthiourea?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.